Several synthetic approaches have been explored for constructing the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold. One common strategy involves cyclization reactions, typically starting with a pyrazole derivative bearing an appropriately functionalized side chain that can undergo intramolecular cyclization to form the fused pyridinone ring. [, , ]. For instance, researchers synthesized apixaban, a prominent drug containing this scaffold, by cyclizing a carboxamido linker to generate the bicyclic tetrahydropyrazolopyridinone core [].
Another method utilizes the reaction between a cyclopentanone oxime derivative and a substituted benzene derivative, followed by a series of steps including rearrangement, condensation, and nucleophilic substitution, ultimately yielding the desired 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivative [].
The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold exhibits specific structural features that contribute to its biological activity. The presence of multiple nitrogen atoms within the ring system provides potential hydrogen bond acceptor sites, enabling interactions with target proteins. Furthermore, the scaffold possesses a degree of conformational flexibility, allowing it to adopt different conformations to optimize binding interactions with diverse enzyme active sites [, ].
For example, some derivatives act as inhibitors of human eosinophil phosphodiesterase (PDE4) []. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule involved in inflammatory responses. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the suppression of inflammatory mediator release and a reduction in inflammation. [].
In contrast, other derivatives, such as apixaban, act as inhibitors of blood coagulation factor Xa []. Factor Xa plays a crucial role in the coagulation cascade, converting prothrombin to thrombin, ultimately leading to the formation of blood clots. By inhibiting factor Xa, these compounds prevent thrombin generation, thereby exerting anticoagulant effects [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9